molecular formula C10H6FNO2 B1331356 1-Fluoro-4-nitronaphthalene CAS No. 341-92-4

1-Fluoro-4-nitronaphthalene

Cat. No.: B1331356
CAS No.: 341-92-4
M. Wt: 191.16 g/mol
InChI Key: XVDSBUCGMJBTNO-UHFFFAOYSA-N
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Description

1-Fluoro-4-nitronaphthalene is an organic compound with the molecular formula C10H6FNO2. It is a derivative of naphthalene, where a fluorine atom is substituted at the first position and a nitro group at the fourth position. This compound is a yellow to orange crystalline solid and is known for its non-polar nature. It is typically insoluble in water but soluble in organic solvents such as ethers, chlorinated hydrocarbons, and ketones .

Preparation Methods

The synthesis of 1-Fluoro-4-nitronaphthalene can be achieved through a modified Schiemann reaction. The process involves the diazotization of the corresponding nitroamine fluoborate salts in tetrahydrofuran, followed by the decomposition of the diazonium fluoborate salts . The reaction conditions typically include:

Chemical Reactions Analysis

1-Fluoro-4-nitronaphthalene undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. Major products formed from these reactions include amines and substituted naphthalenes.

Scientific Research Applications

1-Fluoro-4-nitronaphthalene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the synthesis of drugs and other therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-Fluoro-4-nitronaphthalene primarily involves its ability to undergo reductive transformations. The nitro group can be selectively reduced to an amine group, which can then participate in various biochemical pathways. The molecular targets and pathways involved depend on the specific derivatives and their applications .

Comparison with Similar Compounds

1-Fluoro-4-nitronaphthalene can be compared with other similar compounds such as:

  • 1-Fluoro-2-nitronaphthalene
  • 2-Fluoro-1-nitronaphthalene
  • 4-Fluoronitrobenzene

These compounds share similar structural features but differ in the position of the fluorine and nitro groups. The unique positioning of these groups in this compound imparts distinct chemical and physical properties, making it suitable for specific applications .

Properties

IUPAC Name

1-fluoro-4-nitronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO2/c11-9-5-6-10(12(13)14)8-4-2-1-3-7(8)9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVDSBUCGMJBTNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50294139
Record name 1-fluoro-4-nitronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50294139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

341-92-4
Record name 341-92-4
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Record name 1-fluoro-4-nitronaphthalene
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URL https://comptox.epa.gov/dashboard/DTXSID50294139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Fluoro-4-nitronaphthalene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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